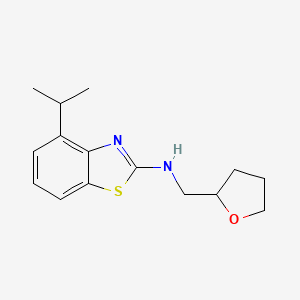
4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
4-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H20N2OS and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 248.34 g/mol. Its structure includes a benzothiazole moiety linked to a tetrahydrofuran side chain, which may influence its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth and possess antifungal activity. A study focusing on related benzothiazole derivatives demonstrated significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens listed by the WHO due to their resistance to multiple drugs .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A (related derivative) | Acinetobacter baumannii | 4 µg/mL |
| Compound B (related derivative) | Pseudomonas aeruginosa | 8 µg/mL |
Neuroprotective Effects
Benzothiazole compounds have shown promising neuroprotective effects in various studies. In silico and in vitro evaluations indicated that certain benzothiazole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for preventing neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives were evaluated for their ability to inhibit Aβ aggregation and showed better binding affinities than standard drugs like curcumin .
Case Study: Neuroprotective Activity
A study investigated the effects of several benzothiazole derivatives on PC12 cells, a model for neuronal function. The results indicated that specific derivatives could prevent oxidative stress-induced cell death while also demonstrating AChE inhibition.
Cytotoxicity and Anticancer Activity
The cytotoxic potential of this compound was evaluated against various cancer cell lines. Initial findings suggest moderate cytotoxic activity, indicating that while it may not be as potent as established chemotherapeutics, it has potential as a lead compound for further optimization.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Doxorubicin (10.0) |
| HeLa (cervical cancer) | 20.5 | Cisplatin (5.0) |
The biological activities of this compound are hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways.
- Antioxidant Activity : Benzothiazoles often exhibit antioxidant properties that can protect cells from oxidative damage.
- Cell Cycle Modulation : Some derivatives induce apoptosis in cancer cells through modulation of cell cycle regulators.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-propan-2-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-10(2)12-6-3-7-13-14(12)17-15(19-13)16-9-11-5-4-8-18-11/h3,6-7,10-11H,4-5,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPRDKBKJEISC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















